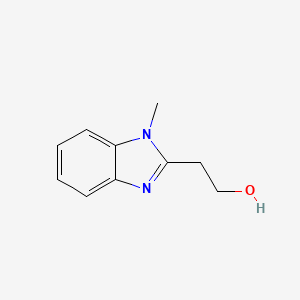

2-(1-methyl-1H-benzimidazol-2-yl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYIIACRRXXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587994 | |

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34734-29-7 | |

| Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

± 1 1h Benzimidazol 2 Yl Ethanol:

A study of (±)-1-(1H-Benzimidazol-2-yl)ethanol, which differs by the position of the ethanol (B145695) group and the absence of the N-methyl substituent, reveals a crystal structure dominated by hydrogen bonding. The asymmetric unit of this compound contains two independent molecules. These molecules are linked by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, which create a two-dimensional network extending in a sheet-like formation. nih.govresearchgate.net The fused benzene (B151609) and imidazole (B134444) rings in each molecule are nearly coplanar. nih.govresearchgate.net

Crystal Data for (±)-1-(1H-Benzimidazol-2-yl)ethanol nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

|---|

2 2 Methylsulfanyl Benzimidazol 1 Yl Ethanol:

Crystal Data for 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|

Postulated Interactions for 2-(1-methyl-1H-benzimidazol-2-yl)ethanol

Based on the analysis of these related compounds, it can be postulated that the crystal structure of this compound would also be significantly influenced by hydrogen bonding. The hydroxyl group of the ethanol (B145695) moiety is a potent hydrogen bond donor, while the nitrogen atom at the 3-position of the benzimidazole (B57391) ring is a potential acceptor. This would likely lead to the formation of O—H⋯N hydrogen bonds, creating chains or more complex networks within the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of N Methylated Benzimidazole Ethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are crucial for analyzing properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. icm.edu.pl By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry and compute key electronic parameters. icm.edu.plresearchgate.net

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is an indicator of a molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. icm.edu.pl The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For a related compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), quantum chemical calculations have been performed, providing insight into these energetic properties. icm.edu.pl

Table 1: Calculated Energetic Properties of a Representative Benzimidazole Ethanol Compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap (ΔE) | 5.43 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations for ±1-(1H-Benzoimidazol-2-YL) Ethanol. icm.edu.pl

This analysis reveals that the charge transfer within the molecule primarily occurs from the HOMO to the LUMO. icm.edu.pl

Theoretical calculations can also predict the thermodynamic properties of molecules at different temperatures. By combining DFT with statistical mechanics, it is possible to calculate properties such as enthalpy (H), entropy (S), and heat capacity (Cv). These calculations are based on the vibrational frequencies obtained from the optimized molecular structure. dergipark.org.tr Such studies provide valuable data on the thermal stability and energy of benzimidazole systems under various conditions, which is essential for understanding their behavior in different environments.

Table 2: Theoretically Calculated Thermodynamic Properties of a Benzimidazole Derivative at Various Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

|---|---|---|---|

| 100 | 2.65 | 13.45 | 68.21 |

| 200 | 6.13 | 25.89 | 85.34 |

| 298.15 | 10.57 | 38.12 | 99.67 |

| 400 | 16.23 | 49.87 | 114.56 |

| 500 | 23.11 | 59.43 | 128.98 |

Illustrative data based on typical DFT calculations for benzimidazole derivatives.

Global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. nih.gov These descriptors are calculated using the principles of conceptual DFT and help in predicting the reactive nature of compounds. nih.gov

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with high hardness are less reactive. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized. nih.gov

These parameters are vital for understanding the kinetic stability and reactivity of benzimidazole derivatives. nih.govresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.21 |

| Electron Affinity (A) | -E_LUMO | 0.78 |

| Chemical Hardness (η) | (I - A) / 2 | 2.715 |

| Chemical Softness (S) | 1 / η | 0.368 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.495 |

| Electrophilicity Index (ω) | μ² / 2η | 2.249 |

Values derived from the energetic properties listed in Table 1.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. These analyses correlate the chemical structure of a series of compounds with their measured activity. ijpsr.com

SAR studies on benzimidazole derivatives have revealed that the biological activity is highly dependent on the nature and position of substituents on the benzimidazole core. nih.gov The most critical positions for substitution are generally recognized as N-1, C-2, and C-5(6). nih.gov

For instance, in the context of antimicrobial agents, modifications at the N-1 position with various alkyl or benzyl (B1604629) groups can significantly impact potency. whiterose.ac.uknih.gov The substituent at the C-2 position, such as the (1-hydroxyethyl) group in 2-(1-methyl-1H-benzimidazol-2-yl)ethanol, is crucial for interaction with biological targets. The size, lipophilicity, and hydrogen-bonding capacity of this substituent can dictate the binding affinity and selectivity. SAR studies help in identifying which functional groups enhance activity and which are detrimental, guiding the synthesis of more effective analogues. whiterose.ac.ukresearchgate.net

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide powerful predictive models for drug design. nih.gov These techniques are used to derive a quantitative relationship between the biological activity of a set of molecules and their 3D structural properties. biointerfaceresearch.com

In a typical 3D-QSAR study on benzimidazole derivatives, a series of compounds with known activities are structurally aligned. acs.orgnih.gov

CoMFA calculates the steric and electrostatic interaction fields around the molecules. The resulting model highlights regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity. acs.org

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, often providing a more detailed and interpretable model. nih.gov

These models are validated statistically to ensure their robustness and predictive power. nih.govacs.org High values for the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²) indicate a reliable model. nih.gov The resulting 3D contour maps visually guide chemists in designing new molecules with enhanced activity by showing where to add or remove specific chemical features. nih.gov

Table 4: Statistical Results of a Sample 3D-QSAR Study on Benzimidazole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.789 | 0.997 | 0.919 | Steric: 43.5%, Electrostatic: 50.3% |

| CoMSIA | Not specified | Not specified | 0.908 | Steric, Electrostatic, Hydrophobic |

Statistical values are indicative of robust and predictive models for benzimidazole derivatives against various biological targets. nih.govacs.orgnih.gov

Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and biological macromolecules. In the context of N-methylated benzimidazole ethanol systems, these techniques provide critical insights into binding affinities and the stability of ligand-receptor complexes, guiding the development of new therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, enabling the estimation of binding affinity through scoring functions. This is often followed by MD simulations, which provide a more dynamic and detailed view of the complex. MD simulations analyze the physical movements of atoms and molecules over time, offering information on the stability of the ligand-protein complex and the nature of their interactions. jksus.orgfigshare.com For instance, simulations run for durations such as 100 nanoseconds can reveal fluctuations in the complex, with lower root-mean-square deviation (RMSD) values indicating greater stability. jksus.org Such computational approaches have been widely applied to various benzimidazole derivatives to explore their potential as inhibitors for a range of biological targets, including protein kinases, HIV reverse transcriptase (HIV-RT), and enzymes involved in microbial pathogenesis. nih.govnih.govnih.gov

Molecular docking studies are crucial for elucidating the binding interactions between benzimidazole derivatives and their biological targets. These studies predict the binding energy, which quantifies the affinity of the ligand for the receptor's active site. A lower binding energy generally indicates a more stable and potent interaction.

Computational screenings of various benzimidazole derivatives have identified promising interactions with several key protein targets. For example, docking studies against Mycobacterium tuberculosis KasA, an enzyme essential for mycolic acid synthesis, showed that substituted benzimidazoles can fit snugly into the active site with docking scores ranging from -5.149 to -7.541 kcal/mol. nih.gov Similarly, benzimidazolone compounds have been evaluated as inhibitors of HIV-1 reverse transcriptase, demonstrating strong binding affinities not only against the wild-type enzyme but also against common mutant strains. jmchemsci.com In the context of anti-inflammatory research, novel benzimidazole derivatives have been docked into the active site of the cyclo-oxygenase-2 (COX-2) enzyme, yielding potent inhibitory candidates. ekb.eg

The following table summarizes the binding affinities of various benzimidazole derivatives against different biological targets, as determined by molecular docking studies.

| Benzimidazole Derivative Class | Biological Target | PDB ID | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Substituted Benzimidazoles | M. tuberculosis KasA | 6P9K | -7.368 to -7.173 | nih.gov |

| Benzimidazolone Derivatives | HIV-1 Reverse Transcriptase (Wild-Type) | Not Specified | -11.4 to -11.5 | jmchemsci.com |

| Benzimidazolone Derivatives | HIV-1 RT (K103N Mutant) | Not Specified | -11.5 to -11.6 | jmchemsci.com |

| 2-(3,4-dimethyl phenyl)-1H-1,3- benzimidazole | Beta-tubulin | 1SA0 | -8.50 | semanticscholar.org |

| N-(4-acetylphenyl)-1H-benzo[d]imidazole-4-carboxamide | Xanthine Oxidase | 3NVY | -99.353 (Rerank Score) | uin-malang.ac.id |

Beyond predicting binding affinity, computational studies reveal the specific molecular interactions that anchor a ligand within a receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the mechanism of action, such as enzymatic inhibition or receptor modulation.

For instance, in the inhibition of M. tuberculosis KasA, docking analyses showed that the nitrogen of a p-amino phenyl ring and the benzimidazole moiety of a derivative formed crucial hydrogen bonds. nih.gov In another study, the secondary amino group of a different benzimidazole derivative created a hydrogen bond with the carbonyl of Glu 199 in the same enzyme. nih.gov Molecular dynamics simulations of an alkylated benzimidazole with HIV-RT confirmed the stability of a hydrogen bonding interaction with the TRP 229 residue, suggesting a mechanism for its inhibitory action. nih.gov

These detailed interaction maps provide a structural basis for the observed biological activity and offer a roadmap for designing next-generation compounds with improved potency and selectivity. The table below details the key amino acid residues involved in the binding of various benzimidazole derivatives to their respective targets.

| Benzimidazole Derivative | Biological Target | PDB ID | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Alkylated Benzimidazole | HIV-1 Reverse Transcriptase | Not Specified | TRP 229 | nih.gov |

| Substituted Benzimidazole (Compound 7) | M. tuberculosis KasA | 6P9K | GLY 117, GLU 120 | nih.gov |

| Substituted Benzimidazole (Compound 8) | M. tuberculosis KasA | 6P9K | GLU 199 | nih.gov |

Coordination Chemistry and Metalloligand Properties of 2 1 Methyl 1h Benzimidazol 2 Yl Ethanol

Chelation and Ligand Binding Modes

The molecular structure of 2-(1-methyl-1H-benzimidazol-2-yl)ethanol features two key donor sites that facilitate its role as a bidentate ligand: the imine nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the hydroxyl group. This dual functionality is crucial for its chelation capabilities.

The coordination of this compound to a metal center primarily involves the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the benzimidazole ring and the lone pair on the oxygen atom of the terminal hydroxyl group. Benzimidazole and its derivatives are well-established ligands in coordination chemistry, readily forming stable bonds with transition metals. researchgate.net The ethanol (B145695) substituent at the 2-position introduces a hydroxyl group that can also coordinate, leading to a stable chelate structure. nbinno.comnbinno.com

Studies on analogous compounds, such as (1-methyl-1H-benzimidazol-2-yl)methanol, have confirmed this bidentate coordination. In a cobalt(II) complex of this related ligand, the cobalt ion is coordinated by both the imidazole (B134444) nitrogen and the methanol (B129727) oxygen. nih.gov This N,O-bidentate chelation is a common and stable coordination mode for 2-substituted benzimidazoles that possess an additional donor atom in the substituent. researchgate.net

The simultaneous coordination of the benzimidazole nitrogen and the hydroxyl oxygen to a metal ion results in the formation of a stable five-membered chelate ring. ebsco.com This ring structure significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The formation of such rings is a defining feature of the coordination chemistry of this ligand.

While this compound typically acts as a bidentate ligand, forming a 1:2 metal-to-ligand complex to satisfy the metal's coordination sphere, related multi-benzimidazole ligands can exhibit tridentate coordination. For instance, 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols act as tridentate ligands through two C=N nitrogen atoms and one OH oxygen atom. distantreader.org However, for the specific compound , bidentate chelation is the predominant binding mode.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural methods to elucidate their geometry and bonding.

The preparation of metal complexes with benzimidazole-based ligands is typically straightforward. A common method involves dissolving the ligand in a solvent like ethanol and adding a solution of the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Co(II), Zn(II), Ni(II), etc.) in the same or a compatible solvent. The reaction mixture is often stirred, sometimes with heating, to facilitate the complex formation. nih.goviosrjournals.org For instance, the synthesis of a cobalt(II) complex with the analogous (1-methyl-1H-benzimidazol-2-yl)methanol was achieved by reacting the ligand with cobalt(II) thiocyanate. nih.gov Similarly, complexes of Co(II), Pd(II), and Zn(II) have been synthesized using 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols by reacting the ligands with the corresponding metal chlorides in ethanol. distantreader.org Ruthenium complexes with similar benzimidazole-containing ligands have also been prepared, highlighting the versatility of this ligand class in coordinating with a wide range of transition metals. nih.gov

Table 1: Representative Synthetic Methods for Analogous Benzimidazole-Ethanol Metal Complexes

| Metal Ion | Ligand Analogue | Metal Salt | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Co(II) | (1-methyl-1H-benzimidazol-2-yl)methanol | Co(NCS)₂ | Methanol | Stirring at room temperature | nih.gov |

| Co(II), Pd(II), Zn(II) | 1,2-Bis(5-methyl-1H-benzimidazol-2-yl)ethanol | MCl₂ (M = Co, Pd, Zn) | Ethanol | Refluxing the mixture | distantreader.org |

| Cu(II), Ni(II) | 1-(1H-Benzimidazol-2-yl)ethanone | MCl₂·nH₂O (M = Cu, Ni) | Ethanol | Refluxing the mixture | iosrjournals.org |

| Ru(II) | 2-Pyridin-2-yl-1H-benzimidazole | [(η⁶-p-cymene)RuCl₂]₂ | Methanol | Stirring at room temperature | nih.gov |

The characterization of metal complexes of this compound relies on several analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the C=N bond in the benzimidazole ring is expected to shift, typically to a lower wavenumber, indicating the involvement of the imine nitrogen in coordination. researchcommons.org Similarly, changes in the O-H stretching frequency can indicate the coordination of the hydroxyl group. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. researchcommons.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution, particularly for diamagnetic metal ions like Zn(II), Cd(II), and Pd(II). Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. For instance, the downfield shift of proton signals in the benzimidazole ring can support the coordination of the nitrogen atom. iosrjournals.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For transition metals with d-electrons, such as Co(II) and Ni(II), the d-d transitions observed in the visible region are characteristic of their coordination environment (e.g., octahedral or tetrahedral). iosrjournals.org

Table 2: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=N) band | Coordination of the benzimidazole nitrogen |

| FT-IR | Shift/broadening of ν(O-H) band | Coordination of the hydroxyl oxygen |

| FT-IR | Appearance of new bands in far-IR region | Formation of M-N and M-O bonds |

| ¹H NMR | Downfield shift of benzimidazole protons | Confirmation of nitrogen coordination |

| UV-Vis | Appearance of d-d transition bands | Information on the coordination geometry (e.g., octahedral, tetrahedral) |

Theoretical Studies on Coordination Geometries and Electronic Structures of Complexes

Theoretical studies, such as those using Density Functional Theory (DFT), are instrumental in complementing experimental data and providing deeper insights into the electronic structures and geometries of metal complexes. For benzimidazole-based complexes, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the nature of the metal-ligand bonds. nih.gov

Catalytic Applications of 2 1 Methyl 1h Benzimidazol 2 Yl Ethanol Based Complexes

Design and Synthesis of Metal-Organic Catalysts

The design of metal-organic catalysts based on 2-(1-methyl-1H-benzimidazol-2-yl)ethanol involves the strategic coordination of this ligand to a metal center. The benzimidazole (B57391) nitrogen and the hydroxyl oxygen can act as a bidentate chelating system, forming stable complexes with various transition metals. The synthesis of these complexes is typically achieved by reacting this compound with a suitable metal salt in an appropriate solvent.

For instance, a copper(II) complex of this compound has been synthesized and characterized. The ligand, this compound, can be prepared through the reaction of N-methyl-o-phenylenediamine with γ-butyrolactone. Subsequent reaction with a copper(II) salt yields the corresponding metal-organic catalyst. The resulting complex can be characterized using various spectroscopic and analytical techniques, such as FT-IR, UV-Vis, and elemental analysis, to confirm the coordination of the ligand to the metal center.

The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For example, 2-substituted-1H-benzimidazoles can be synthesized from o-phenylenediamine (B120857) and aldehydes using a catalyst under solvent-free conditions. This general methodology can be adapted for the synthesis of the specific ligand by choosing the appropriate starting materials.

The versatility of the benzimidazole scaffold allows for the synthesis of a wide array of ligands with different electronic and steric properties, which in turn can be used to fine-tune the catalytic activity of the resulting metal complexes.

Application in Organic Transformation Reactions

Complexes derived from this compound and its analogues have demonstrated catalytic activity in a range of organic transformations. The specific nature of the metal center and the reaction conditions dictate the type of reaction that can be effectively catalyzed.

While specific examples of this compound complexes in oxidation and reduction reactions are not extensively documented in the available literature, the broader class of benzimidazole-containing ligands has been employed in such processes. The redox-active nature of certain transition metals, when complexed with these ligands, can facilitate electron transfer processes inherent to oxidation and reduction reactions. The nitrogen and oxygen donor atoms of the ligand can stabilize the metal in various oxidation states, which is a crucial aspect for catalytic turnover in these transformations. Further research is needed to explore the potential of this compound-based catalysts in this domain.

Palladium complexes bearing benzimidazole-derived ligands are known to be effective catalysts for cross-coupling reactions. While direct applications of this compound complexes in Suzuki-Miyaura and Buchwald-Hartwig amination are not prominently reported, the structural motifs present in this ligand are conducive to stabilizing the palladium species involved in the catalytic cycles of these reactions. The nitrogen donor from the benzimidazole ring can coordinate to the palladium center, influencing its electronic properties and reactivity. The development of palladium catalysts with specifically designed benzimidazole-alcohol ligands could offer new possibilities for enhancing catalytic efficiency and substrate scope in these important carbon-carbon and carbon-nitrogen bond-forming reactions.

The application of a copper(II) complex of this compound has been successfully demonstrated in the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. The copper(II) catalyst has been shown to be effective in promoting this transformation.

In a study, the catalytic activity of a synthesized Cu(II) complex with this compound was investigated for the Knoevenagel condensation of various aromatic aldehydes with malononitrile. The reactions were carried out under mild conditions, and the catalyst exhibited good to excellent yields of the desired products. The electronic nature of the substituent on the aromatic aldehyde was found to influence the reaction rate and yield.

| Entry | Aldehyde | Product Yield (%) |

| 1 | Benzaldehyde (B42025) | 92 |

| 2 | 4-Chlorobenzaldehyde | 95 |

| 3 | 4-Nitrobenzaldehyde | 98 |

| 4 | 4-Methoxybenzaldehyde | 88 |

| 5 | 2-Hydroxybenzaldehyde | 90 |

Table 1: Catalytic performance of a Cu(II)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol complex in the Knoevenagel condensation.

While specific applications in Henry and Biginelli reactions for this particular catalyst are yet to be extensively explored, the promising results in the Knoevenagel condensation suggest its potential utility in other condensation and addition reactions.

Mechanistic Investigations of Catalytic Cycles

The proposed mechanism for the Knoevenagel condensation catalyzed by the copper(II) complex of this compound involves the coordination of the reactants to the copper center. The Lewis acidic nature of the Cu(II) ion is believed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. Simultaneously, the basic character of the coordinated ligand can facilitate the deprotonation of the active methylene compound, generating the nucleophile. The subsequent condensation and dehydration steps lead to the formation of the product and regeneration of the catalyst.

Detailed mechanistic studies, including kinetic analysis and spectroscopic identification of intermediates, are essential to fully elucidate the catalytic cycle and the precise role of the this compound ligand in facilitating the reaction. Such investigations can provide valuable insights for the rational design of more efficient catalysts.

Evaluation of Catalyst Stability, Recyclability, and Efficiency

The stability and reusability of a catalyst are critical factors for its practical application. In the context of the Knoevenagel condensation, the copper(II) complex of this compound has demonstrated good stability and recyclability.

Studies have shown that the catalyst can be recovered and reused for multiple reaction cycles without a significant loss in its catalytic activity. For example, after the completion of the reaction, the catalyst can be separated from the reaction mixture, washed, and dried before being used in a subsequent run. The recyclability of the catalyst was tested for the condensation of benzaldehyde and malononitrile.

| Cycle | Product Yield (%) |

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

| 4 | 88 |

Table 2: Recyclability of the Cu(II)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol catalyst.

The efficiency of the catalyst is typically evaluated by parameters such as turnover number (TON) and turnover frequency (TOF). While specific TON and TOF values for this catalytic system are not extensively reported, the high product yields obtained with relatively low catalyst loading suggest a promising level of efficiency. Further optimization of reaction conditions and catalyst design could lead to even more efficient and robust catalytic systems based on this compound.

Exploration of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Studies

Antimicrobial Activity Profiles and Mechanisms of Action

Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of antimicrobial activities, which are attributed to their ability to interfere with essential cellular processes in microorganisms.

The antibacterial potential of benzimidazole derivatives is a significant area of research. A key target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. nih.gov DNA gyrase is composed of two subunits, GyrA and GyrB. nih.gov While many antibiotics, like fluoroquinolones, target the GyrA subunit, the GyrB subunit, which houses the ATP-binding site, represents another critical target for antibacterial agents. nih.govmdpi.com Inhibition of the GyrB subunit's ATPase activity disrupts the energy supply for the supercoiling reaction, ultimately leading to bacterial cell death. researchgate.net Various benzimidazole-containing compounds have been investigated as inhibitors of the GyrB subunit, making them attractive candidates for the development of new antibacterial drugs, especially in the face of growing resistance to existing antibiotics. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table is representative of the types of data found in studies on benzimidazole derivatives and may not directly correspond to 2-(1-methyl-1H-benzimidazol-2-yl)ethanol, for which specific MIC values were not available in the provided search results.

| Compound Type | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazoles | Staphylococcus aureus | < 1 - 7.8 | nih.gov |

| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | 6.25 - 25 | researchgate.net |

In addition to their antibacterial properties, benzimidazole derivatives have been explored for their efficacy against fungi and protozoan parasites like Leishmania. The antifungal mechanism of azole compounds, a class to which benzimidazoles are related, often involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.net Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. mdpi.com Studies on various 2-substituted benzimidazole derivatives have shown promising antifungal activity against a range of pathogenic fungi, including Candida species and phytopathogenic fungi. researchgate.netmdpi.comnih.gov

The antileishmanial activity of benzimidazoles has also been a focus of research. Leishmaniasis is a parasitic disease with limited treatment options. researchgate.netnih.gov Phenotypic screening of large compound libraries has identified 2-aminobenzimidazoles as having promising activity against Leishmania infantum and Leishmania donovani. researchgate.netnih.gov The mechanism of action is thought to involve interference with vital parasite-specific pathways, and structure-activity relationship studies aim to optimize these compounds to improve their potency and metabolic stability. researchgate.netnih.govmdpi.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives This table is representative and highlights the potential of the benzimidazole scaffold. Specific data for this compound was not available in the search results.

| Compound Type | Fungal Strain | Activity (IC50/MIC µg/mL) | Reference |

|---|---|---|---|

| 2-chloromethyl-1H-benzimidazole derivative (4m) | Fusarium solani | 18.60 (IC50) | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | 13.36 (IC50) | nih.gov |

| Indolylbenzo[d]imidazole (3ag) | Candida albicans | 3.9 (MIC) | nih.gov |

The broad antimicrobial profile of benzimidazoles extends to viruses and mycobacteria. While specific studies on the antiviral activity of this compound are not detailed in the provided results, the general class of compounds has been investigated. The mechanism of antiviral action for some agents involves disrupting the viral envelope. nelsonlabs.comnih.govresearchgate.netresearchgate.net

Research into the antimycobacterial properties of benzimidazoles is particularly relevant due to the global health threat of tuberculosis. nih.govresearchgate.net Several novel benzimidazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. nih.govresearchgate.net Some of these compounds have shown excellent potency, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov The mechanism of action for some benzimidazoles against mycobacteria is believed to involve the inhibition of filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov

Anti-Inflammatory and Antioxidant Research Pathways

Beyond their antimicrobial effects, benzimidazole derivatives have been investigated for their potential to modulate inflammatory and oxidative stress pathways, which are implicated in a wide range of chronic diseases.

Inflammation is a complex biological response, and its dysregulation can lead to chronic inflammatory diseases. nih.gov Studies have shown that certain benzimidazole derivatives can exert anti-inflammatory effects by modulating the production of key inflammatory mediators. For instance, some derivatives have been found to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The underlying mechanisms can involve the inhibition of signaling pathways like the AP-1 pathway, which plays a crucial role in the inflammatory response. nih.gov Furthermore, some benzimidazole compounds have demonstrated the ability to inhibit T-cell proliferation, a key event in the adaptive immune response and inflammatory processes. nih.gov This inhibition can be achieved by interfering with ion channels, such as H+/K+-ATPase, which are important for immune cell function. nih.gov

Ethanol (B145695) itself has been shown to modulate cytokine production, and in some contexts, can potentiate inflammatory responses to stimuli like lipopolysaccharide (LPS). nih.govsci-hub.se This highlights the complex interplay of different chemical entities on the inflammatory system.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases. nih.govnih.govnih.gov Benzimidazole derivatives have been evaluated for their antioxidant properties and their ability to scavenge free radicals. researchgate.netresearchgate.netnih.govsemanticscholar.org In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to assess this activity. nih.govresearchgate.netresearchgate.netsemanticscholar.org Some benzimidazole compounds have demonstrated significant radical scavenging capabilities, suggesting they could help mitigate cellular damage caused by oxidative stress. researchgate.netresearchgate.netsemanticscholar.orgrsc.org The mechanism often involves the donation of a hydrogen atom to stabilize free radicals. nih.gov

Ethanol metabolism can contribute to oxidative stress, leading to cellular damage. mdpi.commdpi.com Antioxidant compounds can counteract these effects by reducing ROS levels and protecting cells. mdpi.commdpi.com The antioxidant potential of benzimidazole derivatives, therefore, presents a promising avenue for therapeutic intervention in conditions exacerbated by oxidative stress. mdpi.com

Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives This table presents representative data on the antioxidant potential of the benzimidazole scaffold. Specific IC50 values for this compound were not available in the search results.

| Compound | Assay | Activity (IC50 µM) | Reference |

|---|---|---|---|

| 2-p-tolyl-1H-benzimidazole | DPPH Scavenging | 773 | researchgate.netsemanticscholar.org |

| 2-(4-methoxyphenyl)-1H-benzimidazole | DPPH Scavenging | 800 | researchgate.netsemanticscholar.org |

| 2-(1H-benzimidazol-2-yl)phenol | DPPH Scavenging | 1974 | researchgate.netsemanticscholar.org |

Anti-Proliferative and Anticancer Mechanism Studies

Following an extensive search of scientific databases, no studies were identified that specifically investigate the anti-proliferative or anticancer mechanisms of this compound. While numerous other benzimidazole derivatives have been evaluated for their potential as anticancer agents, research on this specific compound's ability to inhibit cancer cell growth or the molecular pathways it might target is currently absent from the available literature.

Applications in Materials Science and Advanced Technologies

Integration into Functional Polymeric Materials

The incorporation of benzimidazole (B57391) moieties into polymer chains is a well-established strategy for enhancing the thermal, mechanical, and optical properties of the resulting materials. While direct studies on polymers containing 2-(1-methyl-1H-benzimidazol-2-yl)ethanol are not extensively documented, research on analogous benzimidazole-containing polymers provides a strong indication of its potential. The benzimidazole unit is known for its rigidity and ability to participate in hydrogen bonding, which can significantly improve the properties of host polymers.

For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to exhibit remarkable thermal stability. The homopolymer in one study demonstrated a high glass transition temperature (Tg) of 348 °C. nih.gov The introduction of just 30 mol % of the 2H-benzimidazol-2-one unit into a commercial poly(aryl ether) raised its Tg from 220 °C to 269 °C. nih.gov These polymers were also soluble in various organic solvents, allowing for the casting of transparent, flexible, and creasable films. nih.gov

The integration of benzimidazole derivatives can also impart valuable optical properties to polymers. The benzimidazole moiety can act as a multifunctional unit, allowing for applications in optoelectronics and as pH sensors. researchgate.net Poly(2-isopropenyl-2-oxazoline) (PIPOx) is another example of a versatile functional polymer that can be readily modified for various biomedical applications, highlighting the broad utility of functionalized polymers. mdpi.com

Table 1: Thermal Properties of Benzimidazol-2-one (B1210169) Containing Polymers

| Polymer Composition | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Homopolymer with 2H-benzimidazol-2-one units | 348 °C | nih.gov |

| Commercial poly(aryl ether) (Radel R-5000) | 220 °C | nih.gov |

| Copolymer with 30 mol % 2H-benzimidazol-2-one unit | 269 °C | nih.gov |

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Benzimidazole and its derivatives are promising materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), due to their favorable electronic and optical properties. researchgate.net The delocalized π-electrons within the benzimidazole ring system make them efficient for use in such devices. researchgate.net

A study on benzimidazole (BMZ) single crystals revealed a wide optical bandgap, which is a crucial characteristic for materials used in optoelectronic devices. The cutoff wavelength for the BMZ crystal was found to be 310 nm, corresponding to an energy bandgap of 4.1 eV. researchgate.net The thermal stability of the crystal was also investigated, showing that it is stable up to 165 °C with a melting point of 170 °C. researchgate.net

The mechanical properties of the BMZ crystal were also assessed, with a Meyer index (n) of 2.28, indicating that it is a soft material. researchgate.net These fundamental studies on the parent benzimidazole compound provide a basis for the development of derivatives like this compound for tailored applications in OLEDs and other optoelectronic devices. The addition of substituents can further modify the electronic properties to optimize performance, such as charge transport and emission characteristics.

Table 3: Properties of Benzimidazole (BMZ) Crystal for Optoelectronic Applications

| Property | Value | Reference |

|---|---|---|

| Cutoff Wavelength | 310 nm | researchgate.net |

| Energy Bandgap | 4.1 eV | researchgate.net |

| Thermal Stability | Up to 165 °C | researchgate.net |

| Melting Point | 170 °C | researchgate.net |

| Meyer Index (n) | 2.28 | researchgate.net |

Corrosion Inhibition Studies

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.eduresearchgate.net The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the benzimidazole ring, which can interact with the d-orbitals of the metal. najah.edu

A study on the application of a benzimidazole-ethanol solution as a film-forming corrosion inhibitor on aluminum alloy 2024-T3 demonstrated its potential for corrosion protection. shu.ac.uk The research involved electrochemical impedance testing and surface analysis to confirm the adsorption and protective nature of the benzimidazole film. shu.ac.uk

In another study, two newly synthesized benzimidazol-2-one derivatives showed high inhibition efficiency for carbon steel in 1 M HCl. najah.edu The inhibition efficiency reached up to 91% at a concentration of 10⁻³ M. najah.edu Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the performance of these inhibitors. nih.govnajah.edu The results often indicate that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. najah.edu The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. najah.edu

Table 4: Corrosion Inhibition Efficiency of Benzimidazol-2-one Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| HMPB | 10⁻³ | 89 | najah.edu |

| BHMB | 10⁻³ | 91 | najah.edu |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, enabling the resolution of complex mixtures into their individual components. For a compound like "2-(1-methyl-1H-benzimidazol-2-yl)ethanol," these techniques are indispensable for determining its purity and quantifying it in the presence of starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile and thermally sensitive compounds, making it ideally suited for benzimidazole (B57391) derivatives. The principle of HPLC involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The differential interactions of the analyte with the stationary phase lead to separation.

For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of synthesized benzimidazole derivatives can be effectively checked by HPLC, with results often showing purities greater than 90%. nih.gov

Method development for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities. Key parameters include the choice of stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzimidazole ring system possesses strong chromophores that absorb UV light.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention for the benzimidazole core. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Gradient elution is often used to resolve impurities with different polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25-40 °C | Controls viscosity and can improve peak shape and resolution. |

| Detection | UV at ~275-285 nm | Benzimidazole derivatives typically exhibit strong absorbance in this region. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and detector sensitivity. |

Validation of the HPLC method is critical to ensure its reliability, focusing on parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a significant leap in analytical capability. nih.gov They provide not only quantitative data but also qualitative, structural information, which is invaluable for unequivocal identification of the target compound and characterization of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when using a tandem mass spectrometer (MS/MS), is one of the most powerful and versatile hyphenated techniques. researchgate.net After the HPLC system separates the components of a mixture, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.

For "this compound," LC-MS/MS would be the method of choice for definitive identification, especially in complex matrices like biological fluids. Electrospray ionization (ESI) is a common "soft" ionization technique that generates a protonated molecular ion [M+H]+, allowing for the determination of the molecular weight. researchgate.net

The tandem mass spectrometry (MS/MS) capability adds another layer of specificity. In this mode, the molecular ion of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process creates a unique fragmentation pattern, or "fingerprint," for the molecule. Monitoring specific transitions (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode allows for extremely selective and sensitive quantification, minimizing interferences from the sample matrix. ntnu.noresearchgate.net

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the benzimidazole ring are readily protonated. |

| Precursor Ion (Q1) | m/z 177.1 | Corresponds to the protonated molecular ion [C10H12N2O + H]+. |

| Potential Product Ions (Q3) | m/z 133.1, m/z 146.1 | Hypothetical fragments corresponding to loss of the ethanol (B145695) side chain or parts thereof. These would need to be determined experimentally. |

| Monitored Transitions (MRM) | 177.1 → 133.1 (Quantifier), 177.1 → 146.1 (Qualifier) | Provides high selectivity and sensitivity for quantification. |

The development and validation of an LC-MS/MS assay would ensure high throughput and robustness for routine analysis in various research applications. nih.govresearchgate.net

Sample Preparation and Preconcentration Strategies

Effective sample preparation is a critical step that precedes instrumental analysis. Its goals are to remove interfering components from the sample matrix, concentrate the analyte to a level suitable for detection, and present the analyte in a solvent compatible with the analytical instrument. For "this compound," advanced strategies can significantly improve the quality of analytical results.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). researchgate.net This "lock and key" mechanism makes them highly selective sorbents for solid-phase extraction (SPE), a technique known as MISPE. nih.govusm.edu

A MIP for "this compound" could be synthesized by polymerizing functional monomers and a cross-linker in the presence of the analyte as a template. After polymerization, the template is removed, leaving behind specific binding cavities. mdpi.com When a complex sample is passed through a MISPE cartridge, the MIP selectively retains the target analyte while other matrix components pass through, enabling efficient cleanup and preconcentration. nih.gov Research has shown that MIPs can be successfully created for the selective recognition of various benzimidazole compounds from water samples. nih.gov

Microextraction techniques are miniaturized sample preparation methods that align with the principles of green analytical chemistry by drastically reducing or eliminating the use of organic solvents. mdpi.com These methods offer high enrichment factors due to the favorable phase ratio of the sample to the extraction medium. ijrpc.com

Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. ijrpc.com

Liquid-Phase Microextraction (LPME): This technique involves the extraction of analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. Variations include single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), both of which are fast, simple, and provide significant preconcentration. mdpi.com

| Technique | Principle | Advantages for Benzimidazole Analysis | Disadvantages |

|---|---|---|---|

| MISPE | Selective binding to a custom-synthesized polymer. | Extremely high selectivity; can be used for complex matrices. nih.gov | Requires custom synthesis for each analyte; potential for template bleeding. |

| SPME | Analyte partitioning onto a coated fiber. ijrpc.com | Solvent-free; simple; reusable fibers. | Fiber fragility; limited sample volume capacity. |

| LPME/DLLME | Partitioning into a micro-droplet of organic solvent. mdpi.com | High enrichment factor; fast; low solvent consumption. | Solvent choice is critical; emulsion formation can be an issue. |

Fluorescence-Based Detection Methods

Many benzimidazole derivatives exhibit intrinsic fluorescence, a property that can be harnessed for highly sensitive and selective detection. researchgate.net Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The difference between these wavelengths is known as the Stokes shift.

The 2-(hydroxyphenyl)benzimidazole (HPBI) scaffold, which is structurally related to "this compound," is well-known for its fluorescent properties, often driven by an excited-state intramolecular proton transfer (ESIPT) mechanism that leads to a large Stokes shift. researchgate.net The fluorescence characteristics, including emission maxima and quantum yield, are influenced by substituents on the benzimidazole ring and the surrounding solvent environment. researchgate.net

The inherent fluorescence of "this compound" or a fluorescent derivative could be exploited in several ways:

HPLC with Fluorescence Detection (HPLC-FLD): Using a fluorescence detector in an HPLC system can provide significantly lower detection limits and higher selectivity compared to UV detection, as fewer compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths.

Fluorescent Probes: Benzimidazole-based compounds have been developed as selective fluorescent probes for detecting specific ions or molecules. nih.govmdpi.com The interaction of the target analyte with the probe can cause a measurable change, such as quenching or enhancement of the fluorescence signal. nih.gov For instance, the combination of a fluorescent molecule like 2-(2-hydroxyphenyl)-1H-benzimidazole with a host material like a zeolitic imidazolate framework (ZIF-8) can lead to resonance enhancement of fluorescence. nih.govrsc.org

The development of a fluorescence-based detection method would involve characterizing the compound's photophysical properties, including its excitation and emission spectra, quantum yield, and sensitivity to environmental factors.

Future Research Directions and Innovative Research Strategies

Rational Design and Synthesis of Novel Derivatives

The rational design and synthesis of new molecules based on the 2-(1-methyl-1H-benzimidazol-2-yl)ethanol structure is a primary avenue for future research. This involves strategic modifications to the core scaffold to enhance specific biological activities or introduce new functionalities.

Key strategies include:

Structural Modification: Systematic alterations can be made to the parent molecule. For instance, the ethanol (B145695) side chain could be elongated, shortened, or functionalized with different chemical groups. The methyl group on the benzimidazole (B57391) ring could be replaced with other alkyl or aryl groups to modulate lipophilicity and binding interactions.

Hybrid Molecule Synthesis: A promising approach involves creating hybrid compounds by combining the benzimidazole moiety with other pharmacologically active heterocycles, such as piperazine, triazole, or pyrimidine. mdpi.comnih.govtandfonline.com This strategy aims to develop molecules that can interact with multiple biological targets simultaneously. For example, benzimidazole-triazole hybrids have been designed as potential multi-target EGFR, VEGFR-2, and Topoisomerase II inhibitors. tandfonline.comnih.gov

Green Synthesis Approaches: Future synthetic methodologies will likely emphasize environmentally friendly "green chemistry" principles. This includes using solvent-free reaction conditions and employing catalysts like silica-supported sodium hydrogen sulphate to improve efficiency and reduce waste. jbarbiomed.com

Reaction Optimization: Various synthetic routes are available for creating benzimidazole derivatives, often involving the condensation of o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or other precursors. jbarbiomed.comijpcbs.combanglajol.infotsijournals.com Future work will focus on optimizing these reactions for higher yields and purity, as demonstrated by methods achieving yields between 75-94%. researchgate.net

Integration of High-Throughput Screening and Computational Methods in Discovery

The discovery and optimization of novel derivatives of this compound can be significantly accelerated by integrating high-throughput screening (HTS) and computational drug design (CADD). beilstein-journals.orgbeilstein-journals.org These technologies allow for the rapid evaluation of large compound libraries and the prediction of molecular interactions, saving time and resources. beilstein-journals.org

Computational Methods (In Silico):

Molecular Docking: This technique predicts how a molecule, such as a derivative of this compound, binds to the active site of a specific biological target, like an enzyme or receptor. nih.govresearchgate.net Docking studies can help prioritize which novel compounds to synthesize and test, as seen in the identification of benzimidazoles as potential inhibitors of targets like tubulin and the DprE1 enzyme in tuberculosis research. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the potency of newly designed molecules.

ADME/Tox Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. researchgate.net This early-stage analysis helps to eliminate compounds with poor pharmacokinetic profiles before costly synthesis is undertaken. researchgate.net

High-Throughput Screening (HTS):

Cell-Based Assays: HTS can be used to screen thousands of compounds for their effects on whole cells. For example, a cell-based cytotoxicity screen of a 10,000-compound library successfully identified a benzimidazole derivative that selectively targets leukemia cells with a specific mutation (FLT3/ITD). nih.gov

Phenotypic Screening: This approach involves screening compounds for their ability to induce a specific change or phenotype in cells or organisms, without prior knowledge of the biological target. acs.org This can lead to the discovery of compounds with novel mechanisms of action.

The synergy between computational modeling and HTS creates a powerful workflow for modern drug discovery, enabling the efficient identification and optimization of promising lead compounds. beilstein-journals.org

| Phase | Method | Description | Example Application for Benzimidazole Derivatives |

|---|---|---|---|

| 1. Design | Virtual Library Creation | Designing a large, diverse set of virtual derivatives of this compound by modifying functional groups. | Creating a library of 10,000+ virtual analogs with varied substituents on the benzene (B151609) ring and ethanol side chain. |

| 2. Prediction | Molecular Docking & ADME | Screening the virtual library against known biological targets and predicting their drug-like properties. researchgate.netmdpi.com | Docking virtual compounds against kinase targets and filtering for favorable ADME profiles. mdpi.com |

| 3. Synthesis | Prioritized Synthesis | Synthesizing a smaller, selected subset of compounds that showed the most promise in the computational phase. | Chemically synthesizing the top 100 ranked virtual compounds for in vitro testing. |

| 4. Screening | High-Throughput Screening (HTS) | Rapidly testing the synthesized compounds in biological assays. nih.gov | Screening the 100 compounds for antiproliferative activity against a panel of cancer cell lines. nih.gov |

| 5. Optimization | Lead Optimization | Further modifying the most active compounds ("hits") from HTS to improve potency and properties, often guided by further computational analysis. beilstein-journals.org | Designing and synthesizing second-generation derivatives based on the most potent hit from the initial screen. |

Exploration of Multi-Targeting Approaches in Biological Systems

The traditional "one-drug, one-target" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. Future research will increasingly focus on designing derivatives of this compound as multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously to achieve enhanced therapeutic effects. tandfonline.comnih.gov

The benzimidazole scaffold is particularly well-suited for this approach. Studies have already identified benzimidazole derivatives that can inhibit multiple protein kinases involved in cancer progression, such as EGFR, VEGFR-2, and PDGFR. nih.govsigmaaldrich.com For instance, certain 2-aryl benzimidazoles have shown the ability to inhibit multiple receptor tyrosine kinases, while other hybrids have demonstrated dual inhibition of enzymes like Topoisomerase II and kinases. tandfonline.comnih.gov This multi-targeting can lead to improved efficacy and potentially overcome drug resistance mechanisms. nih.gov

| Benzimidazole Derivative Class | Biological Targets | Potential Application Area | Reference |

|---|---|---|---|

| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Anticancer | nih.gov |

| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Anticancer | tandfonline.comnih.gov |

| Benzimidazole-Quinolinone Hybrids (e.g., Dovitinib) | FGFR-1, VEGFR-2, PDGFR | Anticancer | nih.gov |

| N-Alkylated-2-phenyl-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Antiproliferative, Antimicrobial | nih.gov |

Investigation of Nanotechnology-Assisted Delivery Systems for Research Probes

While a compound may have potent biological activity in vitro, its effectiveness in a biological system can be limited by poor solubility, low bioavailability, or inability to reach the target site. Nanotechnology offers innovative solutions to these challenges by creating drug delivery systems that can encapsulate, protect, and transport molecules like this compound. nih.govnih.gov

Future research will explore the use of various nanocarriers to deliver benzimidazole-based research probes:

Biopolymeric Nanoparticles: Using materials like chitosan (B1678972) to create nanoparticles that can carry the compound, potentially enabling passage across biological barriers like the blood-brain barrier. nih.gov

Liposomes and Micelles: These lipid-based carriers can encapsulate hydrophobic compounds, improving their solubility and stability in aqueous environments.

Magnetic Nanoparticles: These can be used not only in the synthesis of benzimidazole derivatives but also potentially for targeted delivery guided by an external magnetic field. researchgate.net

These nanotechnology-based systems can transform a potent molecule into an effective research tool or therapeutic probe by ensuring it reaches its intended biological target in a controlled manner. nih.govreading.ac.uk

Identification of Novel Biological Targets and Mechanistic Pathways

A significant frontier in benzimidazole research is the identification of new biological targets and the elucidation of their mechanisms of action. While benzimidazoles are known to interact with targets like tubulin and various kinases, many derivatives likely have undiscovered biological activities. nih.govresearchgate.net

Strategies for discovering new targets and pathways include:

Affinity-Based Proteomics: This technique uses a modified version of the compound of interest as a "bait" to pull its binding partners (i.e., its biological targets) out of a complex mixture of cellular proteins.

Phenotypic Screening: As mentioned earlier, HTS campaigns that screen for a desired cellular outcome (e.g., apoptosis in cancer cells) can identify active compounds. acs.org Subsequent studies can then work backward to identify the specific molecular target responsible for that effect.

Computational Target Prediction: Algorithms can predict potential biological targets for a small molecule by comparing its structure to libraries of known ligands or by simulating its interaction with various protein structures. The repurposing of anthelmintic benzimidazole drugs as potential anticancer agents was investigated using such computational approaches. nih.gov

Discovering novel targets for this compound derivatives could open up entirely new avenues for research and therapeutic development, expanding their application beyond currently known activities. nih.govresearchgate.net

常见问题

Basic: What are the optimal synthetic routes for preparing 2-(1-methyl-1H-benzimidazol-2-yl)ethanol?

Answer:

The compound is typically synthesized via condensation of N-methyl-1,2-phenylenediamine derivatives with hydroxyacetic acid (glycolic acid) under reflux conditions. For example, N-methyl-1,2-phenylenediamine dihydrochloride reacts with glycolic acid in aqueous medium to yield intermediates like (1-methyl-1H-benzimidazol-2-yl)methanol, which can be further functionalized . Alternative approaches include acetyl chloride-mediated acetylation of benzimidazole precursors followed by reduction (e.g., NaBH₄) to introduce the ethanol moiety . Key steps involve monitoring reaction progress via TLC and recrystallization from methanol/water for purification.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- Elemental Analysis (EA): Confirms stoichiometry (C, H, N content) using instruments like the Vario Micro CHN Analyzer .

- GC-MS: Identifies volatile intermediates and verifies molecular ion peaks (e.g., m/z for benzimidazole derivatives) .

- NMR: ¹H/¹³C NMR resolves methyl group environments (e.g., N–CH₃ at δ ~3.5 ppm) and ethanol side-chain protons (δ ~4.2 ppm for –CH₂OH) .

- FTIR: Confirms hydroxyl (–OH, ~3200–3400 cm⁻¹) and benzimidazole ring vibrations (C=N ~1600 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is indispensable. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.4233 Å, b = 12.3523 Å, c = 12.5772 Å) reveal dihedral angles between benzimidazole and substituent planes (e.g., 37.4° in related structures), clarifying steric effects . Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking (centroid distances ~3.6–3.7 Å) stabilize the lattice . Refinement using SHELXL (via Olex2 or similar software) resolves disorder, such as split occupancies in solvent molecules .

Advanced: How should researchers address contradictions in hydrogen-bonding data during structural analysis?

Answer:

Apply graph-set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., D, R, or C motifs). For instance, intermolecular O–H···O bonds in benzimidazole derivatives often form R₂²(8) rings. If experimental data (e.g., bond lengths/angles) conflict with expected trends, re-examine thermal displacement parameters (Ueq) to rule out dynamic disorder. Cross-validate with Hirshfeld surfaces to quantify interaction contributions .

Basic: What purification strategies ensure high-purity yields?

Answer:

- Recrystallization: Use methanol/water (1:1) or ethanol/acetone mixtures to remove unreacted starting materials .

- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar byproducts .

- Solvent Extraction: Partition between dichloromethane and brine to isolate hydrophobic intermediates .

Advanced: How can researchers optimize reaction conditions to minimize byproducts?

Answer:

- Kinetic Control: Reduce reaction time (e.g., 2–4 hours under reflux) to prevent over-acetylation or oxidation .

- Catalysis: Introduce NaHCO₃ or DMAP to enhance nucleophilicity in condensation steps .

- Inert Atmosphere: Use N₂ or Ar to suppress oxidation of ethanol moieties to ketones .

Advanced: What challenges arise in refining crystallographic data for solvated forms?

Answer:

Solvent molecules (e.g., methanol or acetonitrile) often exhibit partial occupancy or disorder. For example, in Bis[...]cadmium dipicrate , acetonitrile occupancies refined to 0.504 and 0.496, requiring constraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement . Omit maps and SQUEEZE (PLATON) can account for diffuse solvent contributions without overfitting .

Basic: What methods evaluate the compound’s potential bioactivity?

Answer:

- In Vitro Assays: Test antimicrobial activity via agar diffusion (e.g., against S. aureus) or anti-inflammatory effects using COX-2 inhibition assays .

- Molecular Docking: Screen against targets like 14α-demethylase (fungal CYP51) to predict binding affinity .

- ADMET Profiling: Use Caco-2 cells for permeability studies and hepatic microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。